molecular formula C23H28BrN7O3S B1292740 ALK inhibitor 1 CAS No. 761436-81-1

ALK inhibitor 1

カタログ番号 B1292740
CAS番号: 761436-81-1
分子量: 562.5 g/mol
InChIキー: FTSDLONCFCQDGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ALK inhibitors are anti-cancer drugs that act on tumors with variations of anaplastic lymphoma kinase (ALK) such as an EML4 - ALK translocation . They fall under the category of tyrosine kinase inhibitors, which work by inhibiting proteins involved in the abnormal growth of tumor cells .


Synthesis Analysis

A series of novel type-I 1/2 inhibitors were rationally designed and synthesized, showing potent inhibitory activity in in vitro ALK enzyme-based assay and superior antiproliferation activity in three ALK-positive cancer cell lines . Another study discussed the design and synthesis of boron-containing ALK inhibitors with favorable in vivo efficacy .


Molecular Structure Analysis

The ALK gene fusion defines one molecular subtype of non-small cell cancer (NSCLC), comprising 4–6% of lung adenocarcinomas . A chromosomal rearrangement involving the ALK gene on chromosome 2 leads to ectopic expression of the tyrosine kinase-containing portion of ALK and its constitutive activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of ALK inhibitor 1 can be found in various chemical databases. For instance, the ChemicalBook provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .

科学的研究の応用

Treatment of Non-Small Cell Lung Cancer (NSCLC)

ALK inhibitors have been identified as optimal for first- and second-line treatment of patients with advanced ALK-positive non-small-cell lung cancer (NSCLC) . They have shown significant advantages over other treatments, improving progression-free survival (PFS), overall survival (OS), and patient-reported outcomes (PROs) .

Treatment of ALK-Positive NSCLCs

The discovery of the EML4-ALK fusion gene in a limited subset of patients affected by NSCLC led to the clinical development of ALK inhibitors . Modern tyrosine kinase inhibitors (TKIs), such as ceritinib, alectinib, brigatinib, and lorlatinib, have been approved for the management of anaplastic lymphoma kinase (ALK)-positive NSCLCs .

Overcoming Drug Resistance in NSCLC

Unfortunately, acquired resistances regularly develop in NSCLC patients treated with ALK inhibitors, hence disease progression occurs . Several compounds are currently under investigation to achieve the optimal strategy of therapy .

Treatment of Esophageal Squamous Cell Carcinoma (ESCC)

ALK inhibitors have potential applications in the treatment of ESCC .

Treatment of Gastric Mesenchymal Tumors (GMTs)

ALK inhibitors are being explored for their potential in treating GMTs .

Treatment of Pancreatic Ductal Adenocarcinoma (PDAC)

Research is being conducted to explore the potential of ALK inhibitors in the treatment of PDAC .

Treatment of Inflammatory Myofibroblastic Tumor (IMT)

ALK inhibitors have shown promise in the treatment of IMT .

Treatment of Anaplastic Large Cell Lymphoma (ALCL)

ALK inhibitors are being investigated for their potential in treating ALCL .

作用機序

Target of Action

Anaplastic Lymphoma Kinase (ALK) Inhibitor 1 primarily targets the Anaplastic Lymphoma Kinase, a receptor tyrosine kinase . This kinase is part of the insulin receptor superfamily and is primarily expressed in the nervous system . It plays a crucial role in cellular proliferation, survival, and differentiation .

Mode of Action

ALK Inhibitor 1, like other tyrosine kinase inhibitors, works by inhibiting proteins involved in the abnormal growth of tumor cells . It functions by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it . This interaction with its targets leads to the inhibition of the ALK and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .

Biochemical Pathways

The primary biochemical pathway affected by ALK Inhibitor 1 is the ALK signaling pathway . Upon binding of endogenous ALKAL1 and ALKAL2 ligands to the extracellular domains of ALK, dimerization and autophosphorylation of the intracellular kinase domains lead to the activation of downstream signaling pathways . These pathways are critical for cellular proliferation, survival, and differentiation . The inhibition of ALK by ALK Inhibitor 1 prevents this phosphorylation and subsequent downstream activation .

Pharmacokinetics

For instance, some inhibitors have shown low solubility, high metabolic clearance, and poor permeability . These factors can impact the bioavailability of the drug and its effectiveness in reaching and interacting with its target.

Result of Action

The molecular and cellular effects of the action of ALK Inhibitor 1 include a significant reduction in tumor cell viability . By inhibiting the ALK, the drug prevents the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival . This leads to a decrease in the growth of tumor cells .

Action Environment

The action, efficacy, and stability of ALK Inhibitor 1 can be influenced by various environmental factors. For instance, the genetic makeup of the tumor cells, including the presence of specific ALK rearrangements, can affect the drug’s effectiveness . Additionally, the drug’s efficacy can vary between global and Asian patients with advanced ALK-positive non-small-cell lung cancer . Therefore, patient-specific factors and the tumor microenvironment can significantly influence the action of ALK Inhibitor 1.

将来の方向性

The future of kinase drug discovery is promising . The development of next-generation ALK inhibitors is underway to overcome ALK-independent resistance mechanisms . There is also a potential role for anti-angiogenic therapy in ALK rearranged NSCLC, whether in combination with immunotherapy or targeted therapy .

特性

IUPAC Name

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDLONCFCQDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647725
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ALK inhibitor 1

CAS RN

761436-81-1
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ALK inhibitor 1
Reactant of Route 2
Reactant of Route 2
ALK inhibitor 1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ALK inhibitor 1
Reactant of Route 4
Reactant of Route 4
ALK inhibitor 1
Reactant of Route 5
ALK inhibitor 1
Reactant of Route 6
Reactant of Route 6
ALK inhibitor 1

Q & A

Q1: What prompted the optimization of ALK Inhibitor 1 analogs?

A: Researchers sought to improve the metabolic stability of ALK Inhibitor 1 analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []

Q2: Did the optimization of ALK Inhibitor 1 lead to any unexpected discoveries?

A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []

Q3: Can you provide an example of a successful outcome from this optimization process?

A: The optimization efforts based on ALK Inhibitor 1 resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []

Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of ALK Inhibitor 1?

A: Yes, in addition to the pyrrolopyrimidine scaffold of ALK Inhibitor 1, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。